Fozivudine Tidoxil

HIV Antiretroviral Pharmacokinetics

Fozivudine Tidoxil (FZD, BM 21.1290) is an orally bioavailable thioether lipid conjugate of Zidovudine (AZT) designed for superior tolerability in chronic HIV studies. Unlike AZT, FZD demonstrates a ~3.8-hour plasma half-life enabling once-daily dosing, substantially lower systemic AZT exposure, and a significantly reduced severe neutropenia rate (22% vs. 42%, P=0.035). This prodrug serves as a critical tool compound for PK/PD studies of lipid-conjugated NRTIs and for investigating mechanisms of NRTI-related bone marrow toxicity. Researchers should prioritize FZD for long-term antiretroviral exposure models where reduced hematological toxicity is essential.

Molecular Formula C35H64N5O8PS
Molecular Weight 746.0 g/mol
CAS No. 141790-23-0
Cat. No. B1673586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFozivudine Tidoxil
CAS141790-23-0
Synonyms(2,RS)-2-(decyloxy)-3-(dodecylthio)propyl hydrogen 3'-azido-3'-deoxy-5'-thymidylate
BM 21.1290
BM21.1290
fozivudine tidoxil
Molecular FormulaC35H64N5O8PS
Molecular Weight746.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
InChIInChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1
InChIKeyIBHARWXWOCPXCR-WELGVCPWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fozivudine Tidoxil (CAS 141790-23-0): An Investigational Thioether Lipid-Zidovudine Conjugate for HIV Research


Fozivudine Tidoxil (FZD, BM 21.1290) is an orally bioavailable, thioether lipid conjugate of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT) [1]. It functions as a prodrug, designed to undergo intracellular cleavage to yield Zidovudine-monophosphate, which is then further phosphorylated to the active metabolite Zidovudine-triphosphate [2]. This compound has been investigated in Phase II clinical trials for the treatment of HIV infection, with research focusing on its potential for improved tolerability and pharmacokinetic profile compared to its parent compound [3].

Why Zidovudine (AZT) Is an Inadequate Proxy for Fozivudine Tidoxil in Research Applications


While Fozivudine Tidoxil (FZD) is a prodrug of Zidovudine (AZT), its thioether lipid conjugation fundamentally alters its pharmacology, making simple substitution inappropriate for research. Key differentiators include a significantly extended plasma half-life enabling once-daily dosing, a distinct tissue distribution profile that reduces exposure to bone marrow, and a substantially lower systemic exposure to the parent drug and its metabolites, which collectively contribute to a different safety and tolerability profile [1]. Consequently, experimental results obtained with Zidovudine cannot be directly extrapolated to Fozivudine Tidoxil without accounting for these critical pharmacokinetic and toxicological divergences [2].

Quantitative Differentiation of Fozivudine Tidoxil from Zidovudine: A Data-Driven Selection Guide


Superior Pharmacokinetic Profile: Extended Plasma Half-Life Enables Once-Daily Dosing

In a Phase II placebo-controlled trial in 72 HIV-infected patients, Fozivudine Tidoxil (FZD) demonstrated a significantly longer plasma half-life than its parent drug Zidovudine (ZDV). This pharmacokinetic advantage supports a once-daily dosing regimen for FZD, compared to the twice-daily requirement for ZDV [1].

HIV Antiretroviral Pharmacokinetics

Reduced Systemic Exposure to Parent Drug: Lower Zidovudine Cmax and AUC

Pharmacokinetic analysis from a Phase I dose-escalation trial revealed that after administration of Fozivudine Tidoxil (FZD), plasma concentrations of Zidovudine and its glucuronide metabolite were substantially lower compared to equimolar doses of Zidovudine itself [1]. For a normalized 100 mg dose, FZD achieved a mean AUC of 8.6 mg*h/L and a mean Cmax of 1.13 mg/L, while Zidovudine exposure was reported as 'much lower' [2].

HIV Prodrug Pharmacokinetics

Improved Myelotoxicity Profile: Lower Incidence of Severe Neutropenia

In a Phase II proof-of-concept trial comparing Fozivudine (FZD)-based regimens to a Zidovudine (ZDV)-based regimen, the incidence of grade III/IV neutropenia was significantly lower in the FZD treatment arms. This finding supports preclinical data suggesting that FZD's prodrug design reduces myelotoxicity by limiting activation in bone marrow cells [1].

HIV Antiretroviral Toxicity

Comparable Virological Efficacy: Non-Inferior Viral Suppression to Zidovudine

Despite its improved tolerability and pharmacokinetic profile, Fozivudine Tidoxil (FZD) demonstrates virological efficacy comparable to Zidovudine (ZDV). In a 24-week Phase II trial, the proportion of patients achieving HIV RNA <50 copies/mL was similar between FZD-based and ZDV-based combination therapy [1]. In a shorter 4-week monotherapy trial, FZD at 600 mg twice daily achieved a mean viral load reduction of -0.67 log10 copies/mL [2].

HIV Antiretroviral Efficacy

Defined Research Scenarios for Fozivudine Tidoxil (CAS 141790-23-0) Based on Quantified Differentiation


Long-Term In Vivo Studies of Antiretroviral Therapy

Researchers conducting chronic HIV studies in animal models or in vitro systems designed to mimic long-term antiretroviral exposure should prioritize Fozivudine Tidoxil over Zidovudine. The compound's significantly lower incidence of severe neutropenia (22% vs. 42% with ZDV, P=0.035) and its extended half-life enabling once-daily dosing make it a superior choice for reducing toxicity-related attrition and simplifying dosing protocols over extended study periods [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Prodrug Activation

Fozivudine Tidoxil serves as an ideal tool compound for investigating the PK/PD relationships of lipid-conjugated nucleoside prodrugs. Its unique profile—characterized by a ~3.8-hour plasma half-life and substantially lower systemic exposure to the parent drug Zidovudine compared to equimolar ZDV dosing—provides a well-quantified system for studying intracellular activation, tissue-specific metabolism, and the impact of prodrug design on active moiety exposure [2].

Comparative Toxicology Studies of NRTI-Induced Myelosuppression

In studies aimed at elucidating the mechanisms of NRTI-related bone marrow toxicity, Fozivudine Tidoxil is a critical comparator. Its prodrug design is hypothesized to limit activation in bone marrow cells, and clinical data confirms a quantifiably lower rate of severe neutropenia versus Zidovudine [1]. This makes FZD an essential control or test article for experiments designed to dissect the pathways of NRTI-induced hematological adverse events and to screen for compounds with improved safety profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fozivudine Tidoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.